4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid
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Overview
Description
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoquinoline core, a dimethylamino group, and a butanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous zinc chloride in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, alcohols, and substituted amines.
Scientific Research Applications
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in folate synthesis and as a sunscreen agent.
4-(Dimethylamino)benzaldehyde: Used in Ehrlich’s reagent for detecting indoles.
N,N-Dimethyl enaminones: Utilized as building blocks for heterocyclic compounds.
Uniqueness
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications. Its isoquinoline core and dimethylamino group provide distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOTOWNHCSFSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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